molecular formula C22H19FN4O3S B2716231 5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852168-99-1

5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2716231
CAS No.: 852168-99-1
M. Wt: 438.48
InChI Key: XAJNVGSJSKJNOJ-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a fluorobenzylthio group and a methoxyphenyl group attached to a pyrimidopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidopyrimidine Core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a fluorobenzylthiol is introduced to the core structure.

    Attachment of the Methoxyphenyl Group: This is often done through electrophilic aromatic substitution or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the fluorobenzylthio group.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine
  • 4-(4-methoxyphenyl)benzaldehyde
  • 3-bromo-5-(4-methoxyphenyl)-2-methylthiophene

Uniqueness

What sets 5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione apart is its dual aromatic substitution pattern combined with the pyrimidopyrimidine core. This unique structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S/c1-26-19-17(21(28)27(2)22(26)29)20(31-12-13-4-8-15(23)9-5-13)25-18(24-19)14-6-10-16(30-3)11-7-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJNVGSJSKJNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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